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Compound of Interest

Compound Name: DDO-8958

Cat. No.: B15570812

To our readership: Information regarding a compound designated "DDO-8958" is not currently
available in the public domain. Extensive searches have yielded no specific data related to a
molecule with this identifier. Therefore, this guide will provide a comprehensive overview of the
mechanism of action of TNO155, a well-characterized and clinically evaluated allosteric
inhibitor of the SHP2 phosphatase. TNO155 serves as a representative example of this class of
therapeutic agents and its well-documented mechanism provides valuable insights for
researchers, scientists, and drug development professionals.

Executive Summary

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the Src homology
region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-
receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation
through the MAPK signaling pathway. As an oncoprotein and a potential immunomodulator,
SHP2 is a key therapeutic target in oncology. TNO155 locks SHP2 in an auto-inhibited
conformation, thereby preventing its activation and downstream signaling. This guide details
the molecular interactions, cellular effects, and preclinical anti-tumor activity of TNO155,
providing a comprehensive understanding of its mechanism of action.

Introduction to SHP2 and its Role in Oncogenesis

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine
phosphatase. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK)
signaling cascade, which is frequently dysregulated in human cancers. SHP2 is recruited to
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activated receptor tyrosine kinases (RTKs) where it dephosphorylates specific substrates,
leading to the activation of RAS and the downstream MAPK pathway. Gain-of-function
mutations in PTPN11 are associated with developmental disorders and various malignancies.

Mechanism of Action of TNO155

TNO155 functions as an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete
with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme,
inducing a conformational change that modulates its activity.

Allosteric Inhibition of SHP2

TNO155 binds to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal
SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the
auto-inhibited conformation of SHP2, where the N-terminal SH2 domain blocks the active site
of the PTP domain. This prevents the conformational changes required for SHP2 activation and
subsequent signal transduction.

Signaling Pathway Modulation

By locking SHP2 in its inactive state, TNO155 effectively inhibits the dephosphorylation of its
substrates, leading to the suppression of the RAS-MAPK signaling pathway. This results in
decreased proliferation and survival of cancer cells that are dependent on this pathway.

Signaling Pathway of SHP2 Inhibition by TNO155
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Diagram 1: TNO155 inhibits the RAS-MAPK pathway by stabilizing the inactive conformation of SHP2.

Click to download full resolution via product page

Caption: TNO155 allosterically locks SHPZ2 in an inactive state, preventing RTK-mediated

activation and downstream signaling through the RAS-MAPK pathway.

Quantitative Data

The following tables summarize the key quantitative data for TNO155 from preclinical studies.

Table 1: In Vitro Potency of TNO155

Cell
Assay Type Metric Value . .
Line/Conditions
) Recombinant human
Enzymatic Assay ICso 3nM
SHP2
KYSE-520
(esophageal
Cell-Based Assay ICs0 10 nM
squamous cell
carcinoma)
NCI-H358 (non-small
Cell-Based Assay ICso 15 nM
cell lung cancer)
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Table 2: Pharmacokinetic Properties of TNO155 in Mice (Oral Dosing)

Parameter Value
Bioavailability (F%) 80%
Half-life (t1/2) 6 hours
Cmax (at 10 mg/kg) 2.5 uM
AUC (at 10 mg/kg) 15 pM:-h

Experimental Protocols
SHP2 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of TNO155 against recombinant human

SHP2.

Methodology:

Recombinant full-length human SHP2 protein was expressed and purified.

o The phosphatase activity of SHP2 was measured using the synthetic phosphopeptide,

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), as a substrate.

e The assay was performed in a 384-well plate format.

e TNO155 was serially diluted and pre-incubated with the SHP2 enzyme for 30 minutes at

room temperature.

e The reaction was initiated by the addition of the DiIFMUP substrate.

o The fluorescence of the product, DiFMU, was measured at an excitation wavelength of 355

nm and an emission wavelength of 460 nm.

e |Cso values were calculated by fitting the dose-response curves to a four-parameter logistic

equation.

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of TNO155 on cancer cell lines.
Methodology:

o Cancer cell lines (e.g., KYSE-520, NCI-H358) were seeded in 96-well plates and allowed to
attach overnight.

e Cells were treated with a serial dilution of TNO155 for 72 hours.

o Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay
(Promega), which measures ATP levels.

e Luminescence was read using a plate reader.

e ICso values were calculated from the dose-response curves.
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Diagram 2: Workflow for determining the anti-proliferative activity of TNO155.
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 To cite this document: BenchChem. [Unraveling the Mechanism of Action of DDO-8958: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570812#what-is-the-mechanism-of-action-of-ddo-
8958]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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